1,2,5-Trimethylpiperidin-4-YL benzoate
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Overview
Description
1,2,5-Trimethylpiperidin-4-YL benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its potential therapeutic applications, including antimicrobial, analgesic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylpiperidin-4-YL benzoate typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with benzoic acid or its derivatives. One common method includes the esterification reaction where 1,2,5-trimethylpiperidin-4-ol is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpiperidin-4-YL benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1,2,5-Trimethylpiperidin-4-YL benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various microorganisms.
Medicine: Investigated for its potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylpiperidin-4-YL benzoate involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound may also interact with pain receptors and inflammatory pathways, contributing to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol benzoate hydrochloride: Known for its antimicrobial activity.
4-Ethynyl-1,2,5-trimethyl-4-piperidinyl benzoate hydrochloride: Exhibits anti-inflammatory and analgesic effects.
Uniqueness
1,2,5-Trimethylpiperidin-4-YL benzoate is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C15H21NO2/c1-11-10-16(3)12(2)9-14(11)18-15(17)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
CFHMFMSIDMLAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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